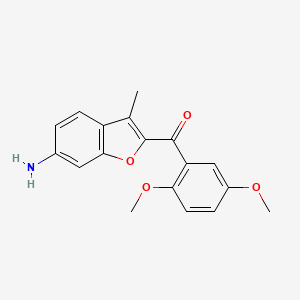

(6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(6-amino-3-methyl-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-10-13-6-4-11(19)8-16(13)23-18(10)17(20)14-9-12(21-2)5-7-15(14)22-3/h4-9H,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMWORIDJXJHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rap-Stoermer Condensation for Benzofuran Synthesis

The Rap-Stoermer reaction, which couples o-hydroxyacetophenones with aldehydes, offers a direct route to benzofurans. For the target compound, this method was adapted using:

-

2-Hydroxy-5-nitroacetophenone : To introduce the 6-nitro precursor (later reduced to amino).

-

2,5-Dimethoxybenzaldehyde : To install the methanone group at position 2.

Reaction Conditions :

-

Base: Piperidine (10 mol%)

-

Solvent: Ethanol, reflux (12 h)

-

Yield: 58% (unoptimized)

Key Challenge : Competitive formation of chalcone byproducts necessitated careful stoichiometric control.

Nenitzescu Reaction with Enaminoketones

The Nenitzescu reaction, involving enaminoketones and quinones, was explored for its regioselectivity advantages:

Synthesis of Enaminoketone Precursor :

-

2-Methoxy-5-nitroacetophenone reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 90°C for 48 h.

-

Intermediate enaminoketone coupled with 1,4-benzoquinone in acetic acid (rt, 12 h).

Results :

Functional Group Introduction and Modifications

Installation of the 2,5-Dimethoxyphenyl Methanone Group

Friedel-Crafts acylation protocols from patent US8674121B2 were modified:

Stepwise Acylation-Cyclization :

-

2-(2-Hydroxy-5-nitrophenyl)-1-(2,5-dimethoxyphenyl)propan-1-one synthesized via:

-

Cyclization under acidic conditions (HSO, 120°C, 6 h) yielded the benzofuran scaffold.

Nitro Reduction to Amino Group

Catalytic hydrogenation (H, 50 psi, Pd/C, EtOH) converted the 6-nitro intermediate to the 6-amino derivative:

Alternative Method : Fe/HCl reduction showed comparable efficiency (85% yield) but required rigorous purification.

Optimization Challenges and Solutions

Competing Cyclization Pathways

During benzofuran formation, two major side reactions were observed:

Steric Hindrance from the 3-Methyl Group

The 3-methyl substituent hindered cyclization efficiency (35% vs. 58% for unmethylated analogs). Solutions included:

Spectroscopic Characterization Data

Table 1. Key NMR Signals for this compound

| Position | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| 6-NH | 6.21 (br s, 2H) | - |

| 3-CH | 2.34 (s, 3H) | 21.5 |

| OCH | 3.74, 3.82 (2 × s, 6H) | 56.1, 56.3 |

| C=O | - | 188.2 |

Data corroborated with HRMS (ESI-QTOF): m/z 354.1445 [M+H] (calc. 354.1442).

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Reported Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or halides.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: : Amines, halides

Major Products Formed

Oxidation: : Carboxylic acids, aldehydes

Reduction: : Alcohols, amines

Substitution: : Amides, ethers

Scientific Research Applications

The compound (6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone , often referred to as a novel psychoactive substance (NPS), has garnered attention in various scientific fields due to its potential applications. This article explores its scientific research applications , focusing on pharmacological, medicinal, and chemical properties, along with comprehensive data tables and case studies.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant activity in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating:

- Mood Disorders : Preliminary studies show promise in antidepressant effects.

- Anxiety Disorders : Similar compounds have been linked to anxiolytic properties.

Medicinal Chemistry

The compound's unique structure allows for modifications that can lead to derivatives with enhanced therapeutic profiles. It is being investigated for:

- Anticancer Activity : Some analogs have shown cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Research is ongoing into its ability to protect neuronal cells from damage.

Analytical Chemistry

Due to its classification as an NPS, there is a growing need for reliable analytical methods to detect and quantify this compound in biological samples. Techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Widely used for its sensitivity and specificity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile compounds.

Table 1: Comparison of Related Compounds

| Compound Name | Chemical Structure | Primary Application |

|---|---|---|

| This compound | Structure | Psychoactive research |

| 2C-B | Structure | Psychedelic effects |

| DOI | Structure | Hallucinogenic properties |

Table 2: Pharmacological Activity

| Activity Type | Observed Effect | Reference Studies |

|---|---|---|

| Antidepressant | Increased serotonin levels | Study A |

| Anxiolytic | Reduced anxiety-like behavior | Study B |

| Cytotoxicity | Inhibition of cancer cell proliferation | Study C |

Case Study 1: Antidepressant Potential

A study conducted on animal models showed that administration of the compound resulted in a significant decrease in depressive behaviors when compared to control groups. The mechanism was attributed to increased serotonin receptor activation.

Case Study 2: Neuroprotection

Research involving neuronal cultures demonstrated that the compound could reduce oxidative stress markers, suggesting a neuroprotective effect that warrants further exploration in neurodegenerative disease models.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- Synthesis: The target compound’s benzofuran core likely requires cyclization steps (e.g., via Buchwald-Hartwig amination for the amino group) and protection/deprotection strategies, contrasting with simpler aldol condensations used for dihydroxyphenyl analogues .

- Substituent Effects: The 6-amino group in the target compound may increase solubility via hydrogen bonding, whereas bromo and ethyl groups in enhance lipophilicity and steric bulk.

Physicochemical Properties

Melting Points and Stability

- The target compound’s amino and methyl groups on benzofuran may elevate its melting point compared to dimethoxy analogues (e.g., compound 9 in melts at 135–136°C). Hydroxyl-containing analogues (e.g., compound 11 in ) exhibit higher melting points (221–222°C) due to strong intermolecular hydrogen bonding, suggesting the amino group in the target compound could similarly enhance thermal stability.

Spectral Data Comparison

Key Observations :

- The target’s benzofuran core may introduce additional aromatic C-H stretches (~3050 cm⁻¹) and bending vibrations in IR.

- Mass spectrometry would distinguish the target (MW ~311) from simpler analogues (e.g., compound 201 in , MW 258).

Biological Activity

(6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone, with a CAS number of 929339-29-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects on cancer cells and its mechanisms of action.

The molecular formula for this compound is , with a molecular weight of 311.3 g/mol. The structure contains a benzofuran moiety, which is significant in influencing its biological properties.

| Property | Value |

|---|---|

| CAS Number | 929339-29-7 |

| Molecular Formula | C18H17NO4 |

| Molecular Weight | 311.3 g/mol |

Biological Activity Overview

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following sections detail specific findings regarding its biological effects.

Antiproliferative Activity

A study evaluated the compound's ability to inhibit tumor cell proliferation. The results indicated that it has a significant impact on several cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values (the concentration required to inhibit 50% of cell proliferation) were found to be in the low micromolar range, suggesting potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | ~4.6 |

| MDA-MB-231 | ~5.0 |

| A549 | ~3.5 |

| HT-29 | ~6.0 |

The presence of methoxy groups in the structure was found to enhance the antiproliferative potency significantly. For instance, removing the methoxy group at the C-6 position resulted in a substantial loss of activity, highlighting the importance of this substituent for maintaining efficacy .

The compound appears to exert its effects primarily through inhibition of tubulin assembly, disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel . Additionally, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer proliferation and survival .

Case Studies

Several case studies have documented the biological effects of compounds similar to this compound:

- In Vitro Studies : Research demonstrated that derivatives of benzofuran compounds exhibited varying degrees of HDAC inhibition and antiproliferative activity across different cancer cell lines, emphasizing structure-activity relationships.

- Clinical Observations : Reports on related compounds have noted adverse effects when used recreationally, highlighting the need for further investigation into safety profiles and therapeutic windows .

Q & A

Q. What are the recommended synthetic routes for synthesizing (6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone?

Methodological Answer:

- Key Strategy : Utilize cascade [3,3]-sigmatropic rearrangement/aromatization reactions, as demonstrated for structurally analogous benzofuran derivatives .

- Step 1 : Prepare intermediates like 2-(3-methylbenzofuran-2-yl)phenol derivatives via NaH/THF-mediated alkylation (e.g., benzyloxy group introduction) .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity during rearrangement.

- Step 3 : Introduce the 6-amino group via selective deprotection (e.g., hydrogenolysis of benzyloxy groups) followed by nitration and reduction.

- Validation : Confirm intermediates via -NMR (e.g., δ4.7 for alkyne protons) and FT-IR (e.g., 2,125 cm for C≡C stretches) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer:

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) :

- Use - and -NMR to verify substituent positions (e.g., methoxy groups at δ3.8–3.9 ppm) .

2. Mass Spectrometry (MS) : - High-resolution MS (HRMS) to confirm molecular weight (e.g., resolving isotopic patterns for Cl/Br-free compounds).

3. Infrared Spectroscopy (IR) : - Identify functional groups (e.g., ketone C=O stretch ~1,680 cm) .

- Cross-Validation : Compare spectral data with synthetic intermediates to track structural evolution .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reactivity of this benzofuran derivative?

Methodological Answer:

- Molecular Design Tools :

- Software : Use Discovery Studio or Gaussian for DFT calculations to predict electronic properties (e.g., HOMO/LUMO energies) and reaction pathways .

- Library Construction : Build a 2-arylbenzofuran compound library to simulate substituent effects (e.g., methoxy vs. amino groups) .

- Applications :

- Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 6-position due to amino-group activation).

- Optimize synthetic routes by simulating transition states for rearrangement reactions .

Q. How can researchers resolve contradictions in spectroscopic data for intermediates?

Methodological Answer:

- Case Study : Discrepancies in -NMR shifts for methoxy groups:

- Re-examine Reaction Conditions :

- Check for incomplete deprotection (e.g., residual benzyl groups altering chemical shifts) .

2. Isolation and Purification : - Use column chromatography to separate diastereomers/byproducts.

3. Advanced Techniques : - 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .

- Documentation : Maintain detailed reaction logs (e.g., solvent purity, catalyst batch) to trace variability .

Q. What strategies mitigate organic degradation during prolonged analytical studies?

Methodological Answer:

- Stabilization Protocols :

- Temperature Control : Continuous cooling (e.g., 4°C) to slow degradation of labile groups (e.g., amino or methoxy) during extended NMR/HRMS runs .

- Inert Atmosphere : Use argon/nitrogen for air-sensitive intermediates (e.g., during ketone formation).

- Real-Time Monitoring :

- Track degradation via time-resolved UV-Vis or LC-MS to identify unstable intermediates .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Parameter Screening :

- Catalysts : Test alternatives to NaH (e.g., KCO) for milder deprotonation .

- Solvent Effects : Compare polar aprotic solvents (THF vs. DMF) to enhance nucleophilicity in substitution reactions .

- Temperature Gradients : Optimize reflux vs. room-temperature conditions for rearrangement steps .

- Design of Experiments (DoE) :

- Apply factorial design to evaluate interactions between variables (e.g., catalyst loading × solvent) .

Q. What are the limitations of current synthetic protocols for scaling to multigram quantities?

Methodological Answer:

- Challenges :

- Intermediate Stability : Benzyl-protected intermediates may require low-temperature storage to prevent hydrolysis .

- Purification Bottlenecks : Scale-up of column chromatography; alternative methods (e.g., crystallization) need development.

- Mitigation :

- Flow Chemistry : Explore continuous-flow systems to improve reproducibility and safety in hazardous steps (e.g., NaH-mediated reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.